molecular formula C18H17NO7 B14158877 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate CAS No. 721433-75-6

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate

Cat. No.: B14158877
CAS No.: 721433-75-6
M. Wt: 359.3 g/mol
InChI Key: OZJXDKULNWMDPR-UHFFFAOYSA-N
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Description

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a carboxylate group and an anilino moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 1,3-benzodioxole-5-carboxylic acid under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be explored to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create derivatives with specific therapeutic properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-4-carboxylate
  • [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-6-carboxylate

Uniqueness

Compared to similar compounds, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate stands out due to its specific positioning of functional groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can lead to different pharmacological or chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

721433-75-6

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H17NO7/c1-22-12-4-5-13(15(8-12)23-2)19-17(20)9-24-18(21)11-3-6-14-16(7-11)26-10-25-14/h3-8H,9-10H2,1-2H3,(H,19,20)

InChI Key

OZJXDKULNWMDPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC3=C(C=C2)OCO3)OC

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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